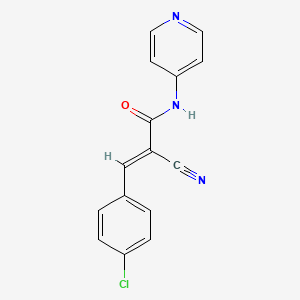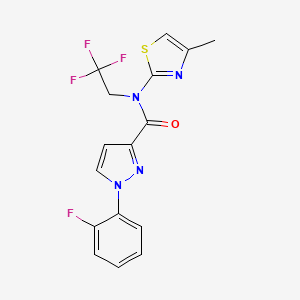
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist for the adenosine A1 receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's mechanism of action involves its selective agonism of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to various downstream effects, including inhibition of adenylate cyclase, opening of potassium channels, and inhibition of calcium channels. These effects ultimately lead to the neuroprotective, anti-inflammatory, and anti-oxidant properties observed with (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide.
Biochemical and Physiological Effects:
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor has been shown to have various biochemical and physiological effects. In animal models of ischemia-reperfusion injury, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been shown to reduce neuronal damage and improve cognitive function. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, reducing oxidative stress and inflammation in various disease models. Additionally, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been shown to have potential applications in the treatment of epilepsy and Parkinson's disease, further highlighting its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's high selectivity for the adenosine A1 receptor also reduces the potential for off-target effects, improving the specificity of experiments. However, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's low solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide research, including further exploration of its potential therapeutic applications in various diseases. Additionally, the development of more efficient synthesis methods and modifications of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's chemical structure may improve its potency and selectivity. Further studies on (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's mechanism of action and downstream effects may also provide valuable insights into the role of the adenosine A1 receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide involves the reaction of 4-chlorobenzaldehyde with malononitrile and pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to form the final product, (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide. The synthesis of (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been optimized and improved over the years, resulting in higher yields and purity.
Applications De Recherche Scientifique
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide's selective agonism of the adenosine A1 receptor has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of these diseases. (E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, which further contribute to its potential therapeutic applications.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-3-1-11(2-4-13)9-12(10-17)15(20)19-14-5-7-18-8-6-14/h1-9H,(H,18,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHCELCBZQQEPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)
![(1R,7S)-4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B7683350.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B7683351.png)
![5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B7683359.png)
![(E)-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B7683366.png)
![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B7683376.png)
![rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate](/img/structure/B7683384.png)
![1-pyrazin-2-yl-N-[4-(thiadiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B7683394.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)